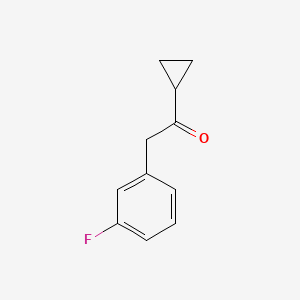
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Overview
Description
A cyclopropyl ethanone derivative, used in the preparation of m-Fluoro Prasugrel.
Biological Activity
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS Number: 952722-64-4) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The presence of a cyclopropyl group and a fluorinated phenyl ring suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11FO. The compound features:
- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's reactivity.
- Fluorophenyl Substituent : The fluorine atom at the meta position influences the electronic properties and biological interactions.
The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Receptor Binding : Potential interaction with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders.
- Enzyme Modulation : Possible inhibition or activation of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems linked to mood regulation.
- Anticancer Potential : Some analogs have shown cytotoxic effects against various cancer cell lines, indicating possible applications in oncology.
Case Studies
- Neuropharmacology : A study explored the effects of cyclopropyl-containing compounds on serotonin receptors, revealing significant binding affinities that could translate into antidepressant-like effects in animal models.
- Cytotoxicity : Research on structurally similar compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer cell lines such as HT29 and Jurkat, suggesting that this compound could possess similar anticancer properties.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group, meta fluorine | Potential antidepressant and anticancer activity |
| 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | Cyclopropyl group, para fluorine | Variations in receptor binding profiles |
| 2-(3-fluorophenyl)ethan-1-one | Lacks cyclopropyl group | Different pharmacological profile |
Properties
IUPAC Name |
1-cyclopropyl-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIJFPNHKJLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653563 | |
| Record name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952722-64-4 | |
| Record name | 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















